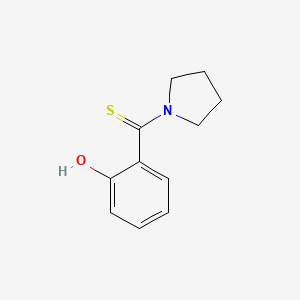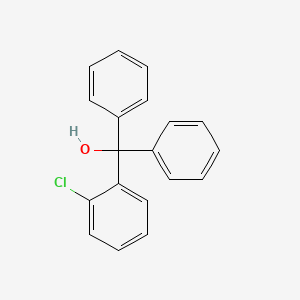
Meisoindigo
Descripción general
Descripción
Ha sido ampliamente utilizado en el tratamiento clínico de la leucemia mieloide crónica (LMC) en China desde la década de 1980 . Meisoindigo ha demostrado una actividad antitumoral significativa y se ha investigado por su potencial en el tratamiento de varios tipos de leucemia, incluida la leucemia promielocítica aguda (APL) y la leucemia mieloide aguda (LMA) .
Aplicaciones Científicas De Investigación
Meisoindigo ha sido ampliamente estudiado por sus aplicaciones en varios campos:
Química: this compound y sus derivados se utilizan como intermediarios en la síntesis de otros compuestos biológicamente activos.
Biología: El compuesto se utiliza en la investigación para estudiar la regulación del ciclo celular, la apoptosis y las vías de transducción de señales.
Mecanismo De Acción
Meisoindigo ejerce sus efectos principalmente a través de la inhibición de la biosíntesis de ADN y la inducción de la apoptosis en las células cancerosas. Inhibe fuertemente el ensamblaje de microtúbulos, que son esenciales para la división celular. El compuesto también se dirige a vías moleculares específicas, incluida la inhibición de las tirosina quinasas y la supresión de la actividad del transductor de señales y activador de la transcripción 3 (Stat3) .
Análisis Bioquímico
Biochemical Properties
Meisoindigo plays a crucial role in biochemical reactions, particularly in inhibiting the growth and proliferation of leukemia cells. It interacts with several enzymes and proteins, including those involved in DNA synthesis and microtubule assembly . This compound has been found to inhibit DNA biosynthesis in tumor cells and strongly suppress microtubule protein assembly . These interactions lead to the inhibition of cell proliferation and induction of apoptosis, making this compound a potential therapeutic agent for various types of leukemia .
Cellular Effects
This compound affects various types of cells and cellular processes. In leukemia cells, it inhibits growth and proliferation by inducing apoptosis and inhibiting DNA synthesis . Additionally, this compound has been shown to protect against focal cerebral ischemia-reperfusion injury by inhibiting NLRP3 inflammasome activation and regulating microglia/macrophage polarization via the TLR4/NF-κB signaling pathway . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound inhibits DNA biosynthesis and microtubule assembly in tumor cells, leading to cell cycle arrest and apoptosis . It also inhibits the TLR4/NF-κB signaling pathway, reducing the expression of associated proteins and downregulating HMGB1 and IL-1β . These molecular interactions contribute to the compound’s antileukemic and anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is stable and well-tolerated, with its effects on cellular function observed over extended periods . In vitro studies have demonstrated that this compound effectively inhibits the growth of leukemia cells at micromolar concentrations . Its plasma concentrations after oral administration are much lower than the in vitro IC50s, suggesting the presence of active metabolites in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At higher doses, this compound has been associated with bone, joint, and muscle pain . In a middle cerebral artery occlusion stroke model, this compound treatment significantly improved neurological scores, reduced infarct volume, and ameliorated cerebral edema in a dose-dependent manner . These findings indicate that while this compound is effective at certain dosages, higher doses may lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound undergoes reductive metabolism in vivo, resulting in the formation of active metabolites . These metabolites may contribute to the compound’s antileukemic effects, despite its poor pharmacokinetic characteristics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . In the context of ischemic stroke, this compound’s distribution within the brain tissue helps reduce inflammation and protect against injury .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound targets specific compartments and organelles within cells, where it exerts its effects on DNA synthesis and microtubule assembly . Additionally, its localization within neurons and microglia contributes to its protective effects against ischemic injury .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
Meisoindigo se sintetiza a través de una serie de reacciones químicas que comienzan con la indirubina. La síntesis implica la metilación de la indirubina para producir this compound. Las condiciones de reacción típicamente incluyen el uso de agentes metilantes como el yoduro de metilo o el sulfato de dimetilo en presencia de una base como el carbonato de potasio .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación, como la recristalización y la cromatografía, son comunes en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
Meisoindigo experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar diferentes derivados, que pueden exhibir actividades biológicas distintas.
Reducción: El compuesto se puede reducir a su forma leuco correspondiente, que a menudo se utiliza en modificaciones químicas posteriores.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como haluros de alquilo y cloruros de acilo en presencia de una base.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que a menudo se investigan por sus actividades biológicas mejoradas y posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Meisoindigo es estructuralmente similar a la indirubina, pero exhibe una mayor actividad antitumoral debido a la presencia de un grupo metilo en el nitrógeno del indol. Otros compuestos similares incluyen:
Indirubina: El compuesto original de this compound, conocido por sus propiedades antitumorales.
6-Bromothis compound: Un derivado de this compound con mayor toxicidad y mayor inhibición de Stat3.
Derivados de Isoindigo: Estos compuestos han mostrado potencial en el tratamiento de varios cánceres, pero pueden exhibir diferentes actividades biológicas en comparación con this compound.
La estructura única y la mayor actividad antitumoral de this compound lo convierten en un compuesto valioso en el campo de la química medicinal y la investigación del cáncer .
Propiedades
IUPAC Name |
3-(2-hydroxy-1-methylindol-3-yl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-19-13-9-5-3-7-11(13)15(17(19)21)14-10-6-2-4-8-12(10)18-16(14)20/h2-9,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXCQXTKOYHGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)C3=C4C=CC=CC4=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025868 | |
| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97207-47-1 | |
| Record name | N-Methylisoindigotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097207471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)-1,3-dihydro-1-methyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MEISOINDIGO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92UIP6405R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{[(4-Nitroanilino)carbonyl]amino}benzenesulfonamide](/img/structure/B1676091.png)

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dimethanesulfonamide](/img/structure/B1676093.png)



![4-Amino-8-(3-((3,4-dimethoxyphenethyl)amino)propyl)-6,6-dimethyl-2-(4-methyl-3-nitrophenyl)-1,6-dihydro-7H-imidazo[4,5-h]isoquinoline-7,9(8H)-dione](/img/structure/B1676100.png)


![1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide](/img/structure/B1676106.png)
